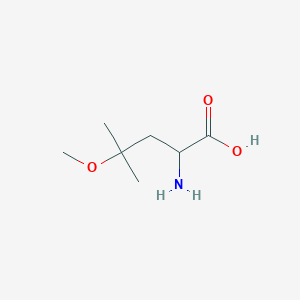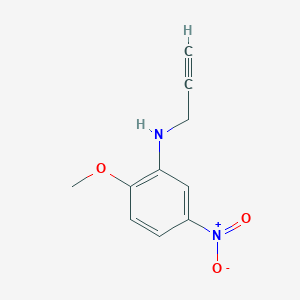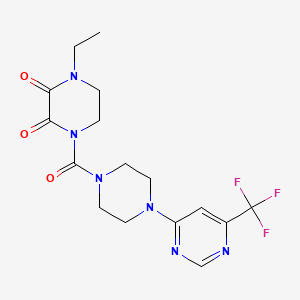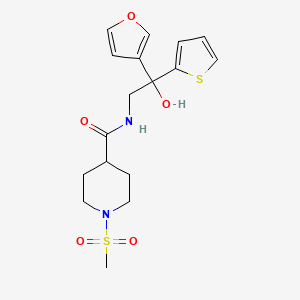
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H22N2O5S2 and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical and Spectral Study
The analytical and spectral studies of organic ligands containing furan rings, including derivatives similar to the specified compound, have been conducted to understand their synthesis, characterization, and chelating properties. These studies reveal that such compounds exhibit significant antibacterial activities against various human pathogenic bacteria, highlighting their potential in antimicrobial applications. The research demonstrates that the complexes formed by these ligands with transition metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+ possess distinct geometrical structures and exhibit varied inhibitory activities on bacterial growth, indicating their importance in developing new antibacterial agents (Patel, 2020).
Regiocontrolled Synthesis
The compound's related structural analogs have been explored for their role in the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation, demonstrating the compound's significance in organic synthesis and chemical transformations. Such studies shed light on the mechanisms involved in the transformation of thiophenyl-substituted furans, offering insights into synthetic strategies that could be applied to similar compounds for the development of novel organic materials (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Neuroinflammation Imaging
In the biomedical field, derivatives of the compound have been utilized in the development of PET imaging agents for microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application underscores the compound's relevance in neuroscientific research, particularly in studying neuroinflammation, brain injury, and repair mechanisms. Such compounds enable noninvasive imaging of reactive microglia and disease-associated microglia, contributing significantly to the understanding of neuropsychiatric disorders and the development of therapeutic interventions (Horti et al., 2019).
Antiprotozoal Agents
Further extending its utility in the medical domain, related compounds have shown potent activity as antiprotozoal agents. The synthesis and evaluation of these compounds against protozoal infections highlight their potential in addressing diseases caused by Trypanosoma and Plasmodium species. The research into such derivatives emphasizes the compound's potential in contributing to novel antiprotozoal therapies, showcasing its versatility across various scientific research fields (Ismail et al., 2004).
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-26(22,23)19-7-4-13(5-8-19)16(20)18-12-17(21,14-6-9-24-11-14)15-3-2-10-25-15/h2-3,6,9-11,13,21H,4-5,7-8,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJASAMURYPCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2929129.png)
![4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2929130.png)
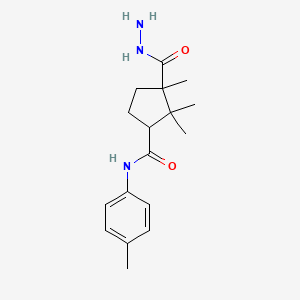
![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)
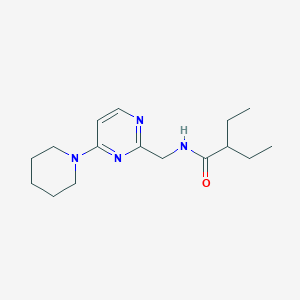
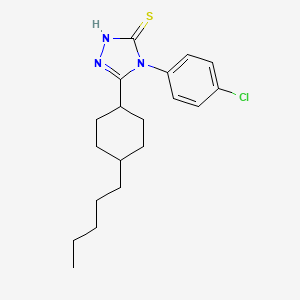
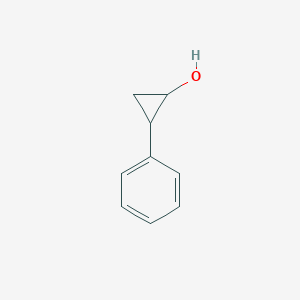
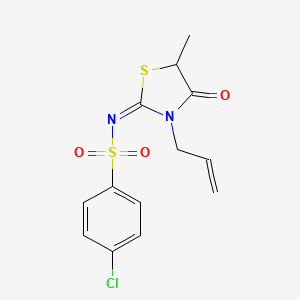
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)
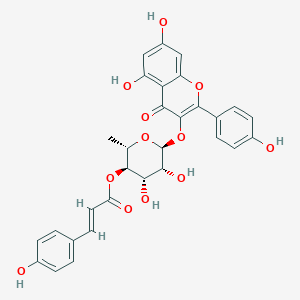
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)
